Cas no 1179879-73-2 (methyl 2-amino-2-(4-ethylphenyl)butanoate)

methyl 2-amino-2-(4-ethylphenyl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(4-ethylphenyl)butanoate
- Benzeneacetic acid, α-amino-α,4-diethyl-, methyl ester
- 1179879-73-2
- SCHEMBL21767892
- EN300-10207257
-
- インチ: 1S/C13H19NO2/c1-4-10-6-8-11(9-7-10)13(14,5-2)12(15)16-3/h6-9H,4-5,14H2,1-3H3
- InChIKey: LLOSLQGCHGGTNM-UHFFFAOYSA-N
- SMILES: C1(C(N)(CC)C(OC)=O)=CC=C(CC)C=C1
計算された属性
- 精确分子量: 221.141578849g/mol
- 同位素质量: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.040±0.06 g/cm3(Predicted)
- Boiling Point: 306.8±27.0 °C(Predicted)
- 酸度系数(pKa): 7.12±0.10(Predicted)
methyl 2-amino-2-(4-ethylphenyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10207257-0.05g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 0.05g |
$719.0 | 2023-10-28 | |
Enamine | EN300-10207257-0.25g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 0.25g |
$789.0 | 2023-10-28 | |
Enamine | EN300-10207257-10.0g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 10g |
$3992.0 | 2023-05-25 | ||
Enamine | EN300-10207257-1g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 1g |
$857.0 | 2023-10-28 | |
Enamine | EN300-10207257-10g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 10g |
$3683.0 | 2023-10-28 | |
Enamine | EN300-10207257-0.5g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 0.5g |
$823.0 | 2023-10-28 | |
Enamine | EN300-10207257-5g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 5g |
$2485.0 | 2023-10-28 | |
Enamine | EN300-10207257-0.1g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 0.1g |
$755.0 | 2023-10-28 | |
Enamine | EN300-10207257-2.5g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 95% | 2.5g |
$1680.0 | 2023-10-28 | |
Enamine | EN300-10207257-1.0g |
methyl 2-amino-2-(4-ethylphenyl)butanoate |
1179879-73-2 | 1g |
$928.0 | 2023-05-25 |
methyl 2-amino-2-(4-ethylphenyl)butanoate 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
methyl 2-amino-2-(4-ethylphenyl)butanoateに関する追加情報
Methyl 2-Amino-2-(4-Ethylphenyl)Butanoate: A Comprehensive Overview
Methyl 2-amino-2-(4-ethylphenyl)butanoate (CAS No. 1179879-73-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a precursor in various synthetic pathways. The molecule consists of a butanoate backbone with a methyl group, an amino group, and a substituted phenyl ring, making it a versatile building block for further chemical modifications.
The butanoate moiety in methyl 2-amino-2-(4-ethylphenyl)butanoate plays a crucial role in its chemical reactivity and biological activity. The presence of the amino group introduces additional functional diversity, enabling the compound to participate in various biochemical interactions. Recent studies have highlighted the importance of such compounds in modulating enzyme activity and cellular signaling pathways, which could pave the way for novel therapeutic interventions.
One of the most intriguing aspects of methyl 2-amino-2-(4-ethylphenyl)butanoate is its ability to act as a substrate in enzymatic reactions. Researchers have explored its role in catalytic processes, particularly in the context of biocatalysis and green chemistry. The compound's 4-ethylphenyl substituent contributes to its lipophilicity, enhancing its solubility in organic solvents and facilitating its use in organic synthesis.
Recent advancements in computational chemistry have allowed for detailed modeling of methyl 2-amino-2-(4-ethylphenyl)butanoate's molecular interactions. These studies have provided insights into its potential as an inhibitor or activator of key enzymes involved in metabolic pathways. For instance, simulations suggest that the compound could bind to specific receptor sites, modulating their activity and offering therapeutic benefits.
In addition to its pharmacological applications, methyl 2-amino-2-(4-ethylphenyl)butanoate has shown promise as a chiral auxiliary in asymmetric synthesis. Its chiral center provides a platform for enantioselective reactions, which are critical in the production of optically active compounds with high enantiomeric excess. This property makes it invaluable in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals.
The synthesis of methyl 2-amino-2-(4-ethylphenyl)butanoate involves multi-step processes that highlight the principles of modern organic chemistry. Techniques such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation are employed to construct the molecule's intricate architecture. The development of efficient synthetic routes has been a focal point for researchers aiming to scale up production for commercial applications.
From an environmental standpoint, the compound's biodegradability and ecological impact have been subjects of recent investigation. Studies indicate that under specific conditions, methyl 2-amino-2-(4-ethylphenyl)butanoate can undergo microbial degradation, reducing its persistence in natural ecosystems. This information is crucial for assessing its safety profile and ensuring sustainable practices during large-scale manufacturing.
In conclusion, methyl 2-amino-2-(4-ethylphenyl)butanoate (CAS No. 1179879-73-2) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural features, combined with cutting-edge research findings, underscore its potential as a key player in drug discovery and chemical synthesis.
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